molecular formula C35H24N6O13S2 B13753897 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))dibenzoic acid CAS No. 47893-59-4

4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))dibenzoic acid

Cat. No.: B13753897
CAS No.: 47893-59-4
M. Wt: 800.7 g/mol
InChI Key: WMIJIYVKKKOTGP-UHFFFAOYSA-N
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Description

4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid is a complex organic compound with the molecular formula C35H24N6O13S2 and a molecular weight of 800.7 g/mol. This compound is characterized by its intricate structure, which includes multiple azo groups, sulfonate groups, and carboxylic acid functionalities. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid involves several steps, typically starting with the diazotization of aromatic amines followed by coupling reactions with naphthalene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds. Industrial production methods may involve large-scale batch processes with stringent control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.

    Substitution: The sulfonate and carboxylic acid groups can participate in substitution reactions, often with nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.

    Biology: The compound’s ability to form stable complexes with proteins and nucleic acids makes it useful in biochemical assays and staining techniques.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool due to its unique binding properties.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid involves its ability to form stable complexes with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonate and carboxylic acid groups facilitate binding to proteins and other biomolecules. This binding can alter the function of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid can be compared with other azo compounds such as:

    4,4’-[Carbonylbis[imino(1-hydroxy-2-naphthyl)azo]]dibenzoic acid: Similar in structure but lacks the sulfonate groups, affecting its solubility and binding properties.

    4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]diphenylamine: Contains diphenylamine instead of benzoic acid, altering its reactivity and applications. The unique combination of azo, sulfonate, and carboxylic acid groups in 4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid provides distinct chemical and physical properties that make it valuable for specific applications.

Properties

CAS No.

47893-59-4

Molecular Formula

C35H24N6O13S2

Molecular Weight

800.7 g/mol

IUPAC Name

4-[[6-[[6-[(4-carboxyphenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid

InChI

InChI=1S/C35H24N6O13S2/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54)

InChI Key

WMIJIYVKKKOTGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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